molecular formula C19H19N5O3S B11095169 2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-N-(4-nitrophenyl)acetamide

2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-N-(4-nitrophenyl)acetamide

Cat. No.: B11095169
M. Wt: 397.5 g/mol
InChI Key: VPWXGFJQDLFANG-UHFFFAOYSA-N
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Description

2-[4-(13-BENZOTHIAZOL-2-YL)PIPERAZIN-1-YL]-N-(4-NITROPHENYL)ACETAMIDE is a complex organic compound that features a benzothiazole moiety linked to a piperazine ring, which is further connected to a nitrophenyl group through an acetamide linkage. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(13-BENZOTHIAZOL-2-YL)PIPERAZIN-1-YL]-N-(4-NITROPHENYL)ACETAMIDE typically involves multi-step procedures. One common method starts with the preparation of the benzothiazole core, which can be synthesized through a cyclization reaction involving 2-aminothiophenol and a suitable aldehyde . The piperazine ring is then introduced through nucleophilic substitution reactions. The final step involves the acylation of the piperazine derivative with 4-nitrophenylacetyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. Techniques such as microwave-assisted synthesis can be employed to enhance reaction rates and yields . Additionally, continuous flow chemistry might be used to ensure consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions

2-[4-(13-BENZOTHIAZOL-2-YL)PIPERAZIN-1-YL]-N-(4-NITROPHENYL)ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Properties

Molecular Formula

C19H19N5O3S

Molecular Weight

397.5 g/mol

IUPAC Name

2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-N-(4-nitrophenyl)acetamide

InChI

InChI=1S/C19H19N5O3S/c25-18(20-14-5-7-15(8-6-14)24(26)27)13-22-9-11-23(12-10-22)19-21-16-3-1-2-4-17(16)28-19/h1-8H,9-13H2,(H,20,25)

InChI Key

VPWXGFJQDLFANG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC(=O)NC2=CC=C(C=C2)[N+](=O)[O-])C3=NC4=CC=CC=C4S3

Origin of Product

United States

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